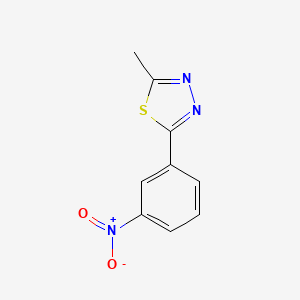![molecular formula C12H14N4O4S2 B5704902 N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
Descripción general
Descripción
N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonylmethane (MSM), is an organic sulfur compound that is naturally found in plants, animals, and humans. MSM has been widely used in scientific research due to its potential therapeutic benefits and its ability to modulate various biological processes.
Mecanismo De Acción
MSM exerts its biological effects through various mechanisms, including the modulation of cellular signaling pathways, the inhibition of oxidative stress, and the modulation of the immune response. MSM has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. MSM has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
MSM has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. MSM has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including osteoarthritis, rheumatoid arthritis, and cancer. MSM has also been shown to have analgesic effects, which may be beneficial for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSM has several advantages for lab experiments, including its relatively low cost and ease of synthesis. MSM is also stable under various conditions and can be easily incorporated into various experimental protocols. However, MSM has some limitations, including its low solubility in water and its potential to interfere with certain assays, such as the measurement of glutathione levels.
Direcciones Futuras
There are several future directions for research on MSM, including the investigation of its potential use in the treatment of various diseases, such as osteoarthritis, rheumatoid arthritis, and cancer. Future research should also focus on elucidating the molecular mechanisms underlying the biological effects of MSM and identifying its potential targets. Additionally, research should focus on developing new formulations and delivery methods for MSM to improve its bioavailability and efficacy.
Métodos De Síntesis
MSM can be synthesized through the reaction between dimethyl sulfoxide (DMSO) and hydrogen peroxide (H2O2) in the presence of a catalyst such as silver oxide (Ag2O). The reaction yields MSM and water as the final products. The synthesis process is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
MSM has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and analgesic effects. It has been shown to modulate various biological processes, such as the immune response, oxidative stress, and cellular signaling pathways. MSM has been investigated for its potential use in the treatment of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-9-7-8-13-12(14-9)16-22(19,20)11-5-3-10(4-6-11)15-21(2,17)18/h3-8,15H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMOHCVVIXBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332969 | |
| Record name | 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
333443-02-0 | |
| Record name | 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)






![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)



![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)